CYP51-IN-7 Achieves 64-Fold Potency Improvement Over Fluconazole Against Microsporum gypseum
CYP51-IN-7 (compound 1g) exhibits a 64-fold lower MIC value than fluconazole against Microsporum gypseum in a head-to-head in vitro comparison within the same study [1]. The published data explicitly identifies compound 1g as achieving this 64-fold potency improvement relative to the clinical comparator fluconazole [1].
| Evidence Dimension | MIC against Microsporum gypseum |
|---|---|
| Target Compound Data | 62.5 ng/mL (MIC80) |
| Comparator Or Baseline | Fluconazole (64× higher MIC) |
| Quantified Difference | 64-fold lower MIC (1/64 of fluconazole MIC) |
| Conditions | In vitro broth microdilution assay against Microsporum gypseum |
Why This Matters
This 64-fold potency advantage enables lower working concentrations in dermatophyte-focused research protocols, reducing compound consumption and potential solvent-related artifacts.
- [1] Chai X, Zhang J, Hu H, Yu S, Sun Q, Dan Z, Jiang Y, Wu Q. Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14α-demethylase. Eur J Med Chem. 2009 May;44(5):1913-20. doi: 10.1016/j.ejmech.2008.11.007. View Source
